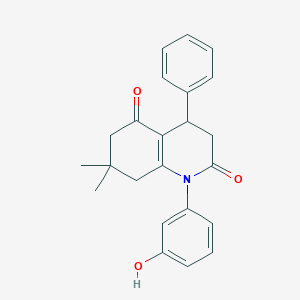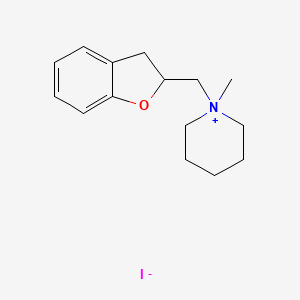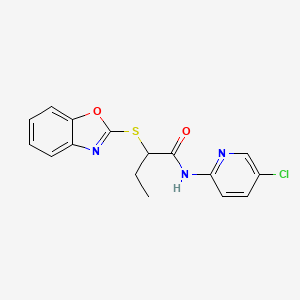
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of pyrrolidinones. CPP-109 has been widely studied for its potential therapeutic use in the treatment of addiction and other neurological disorders.
作用機序
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression and play a crucial role in the formation of long-term memories. By inhibiting HDACs, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide enhances the expression of genes that are involved in synaptic plasticity and memory formation, leading to the formation of new memories and the reconsolidation of existing ones.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of several genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and Arc. It also increases the expression of genes involved in the formation of long-term memories, such as c-fos and Egr-1. In addition, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for HDACs, which reduces the risk of off-target effects. However, one of the limitations of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing.
将来の方向性
There are several potential future directions for the study of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as depression and anxiety. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize the dosing and administration of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide for therapeutic use. Finally, the development of more selective and potent HDAC inhibitors may provide further insights into the role of HDACs in neurological disorders and may lead to the development of more effective treatments.
合成法
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting cyclohexanone with 4-ethylbenzaldehyde in the presence of sodium ethoxide, followed by reacting the resulting product with pyrrolidine-2,5-dione. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-cyclohexyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-14-8-10-17(11-9-14)21-13-15(12-18(21)22)19(23)20-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKFCHGJZORVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)



![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)
